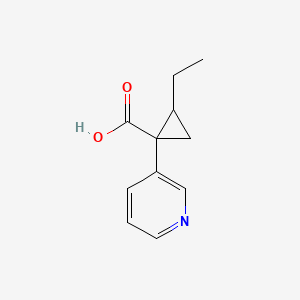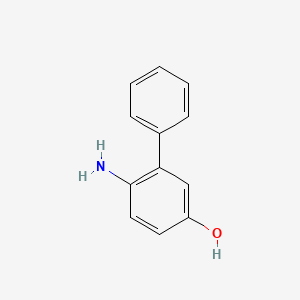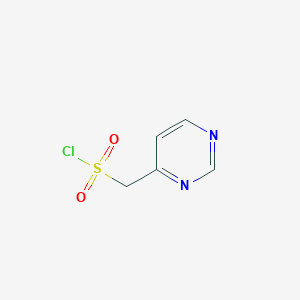![molecular formula C11H16OS B13263894 3-[4-(Methylsulfanyl)phenyl]butan-2-ol](/img/structure/B13263894.png)
3-[4-(Methylsulfanyl)phenyl]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Methylsulfanyl)phenyl]butan-2-ol is an organic compound with the molecular formula C11H16OS. It is characterized by the presence of a phenyl group substituted with a methylsulfanyl group and a butan-2-ol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methylsulfanyl)phenyl]butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as phenylmagnesium bromide reacts with a suitable carbonyl compound like 2-butanone . The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Methylsulfanyl)phenyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-[4-(Methylsulfanyl)phenyl]butan-2-one, while reduction can produce 3-[4-(Methylsulfanyl)phenyl]butane.
Scientific Research Applications
3-[4-(Methylsulfanyl)phenyl]butan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of various chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(Methylsulfanyl)phenyl]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-butanol: Similar in structure but lacks the methylsulfanyl group.
4-(Methylsulfanyl)phenylbutan-2-one: Similar but with a ketone group instead of a hydroxyl group.
Uniqueness
3-[4-(Methylsulfanyl)phenyl]butan-2-ol is unique due to the presence of both a hydroxyl group and a methylsulfanyl group, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
3-(4-methylsulfanylphenyl)butan-2-ol |
InChI |
InChI=1S/C11H16OS/c1-8(9(2)12)10-4-6-11(13-3)7-5-10/h4-9,12H,1-3H3 |
InChI Key |
ZGAOFRUBLKIPIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


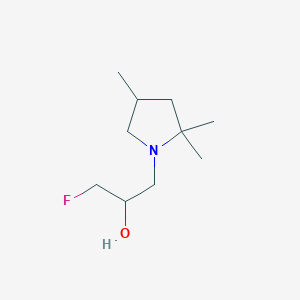
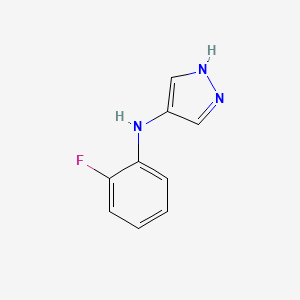
![2-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine](/img/structure/B13263830.png)
![1-(1-Methyl-1H-pyrazol-4-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13263838.png)
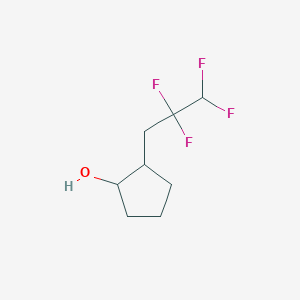
![1-(Chloromethyl)-8-oxaspiro[4.5]decane](/img/structure/B13263859.png)
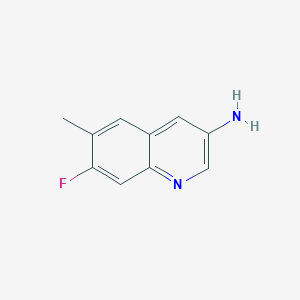
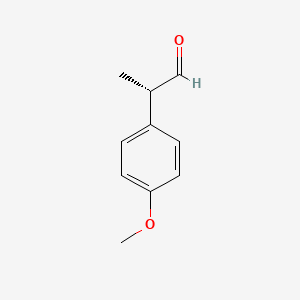
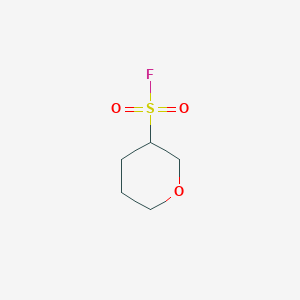
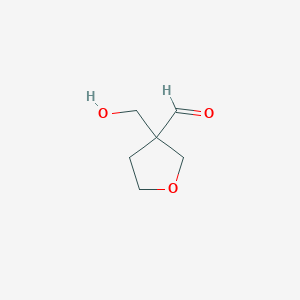
amine](/img/structure/B13263889.png)
